
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 251.83. The InChI code, which is a textual identifier for chemical substances, is 1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H . This code can be used to generate a 2D structure of the compound using appropriate software.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It’s slightly soluble in water .Aplicaciones Científicas De Investigación
Stereodivergent Syntheses and Cyclobutene Reactions
Research demonstrates innovative synthetic routes and reactions involving cyclobutene derivatives, showcasing their versatility in organic synthesis. For example, efficient synthesis methods for beta-amino acid derivatives and bis(cyclobutane) beta-dipeptides highlight the potential for creating novel compounds with specific stereochemical configurations (Izquierdo et al., 2002). These methodologies are crucial for developing peptidomimetics and bioactive molecules with tailored properties.
Electrocyclic Reactions and Torquoselectivity
Studies into the torquoselectivity of cyclobutene electrocyclic reactions provide insight into the control mechanisms governing chemical transformations. The competition between ester and formyl groups in controlling the outcome of these reactions confirms theoretical predictions and enhances our understanding of reaction dynamics (Niwayama & Houk, 1992). This knowledge is pivotal for designing reactions with desired outcomes, crucial in synthetic organic chemistry.
Amino Acid Derivatives and Peptide Synthesis
The synthesis of amino acid methyl esters, including those derived from cyclobutane and similar structures, reveals methods for preparing building blocks for peptide synthesis (Li & Sha, 2008). These derivatives are key intermediates in the production of peptides and proteins, which have wide-ranging applications in pharmaceuticals and biotechnology.
Methodological Advances in Organic Synthesis
Research into the synthesis, structure, and reactions of cyclobutane derivatives and related compounds has led to methodological advancements. For instance, the synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate provide insights into the production of polymers with unique properties (Hall & Fischer, 1977). These advancements contribute to the development of new materials with potential applications in various industries.
Safety and Hazards
The compound is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBEDOOTUQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C[Si](C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)
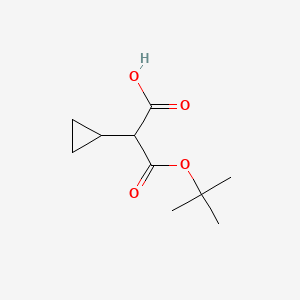

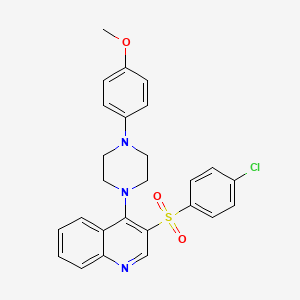
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
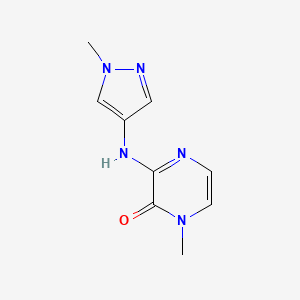
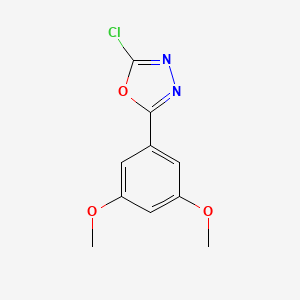
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
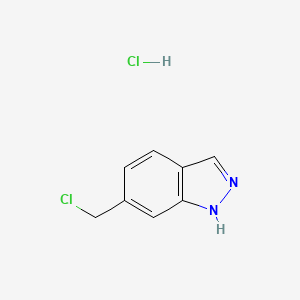
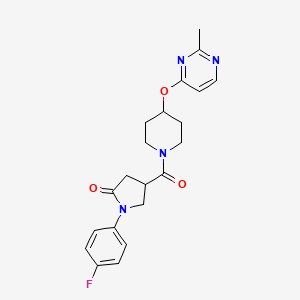
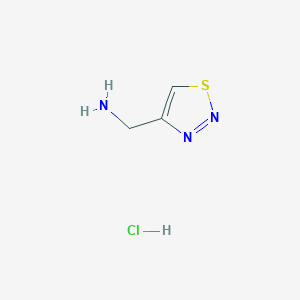
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)
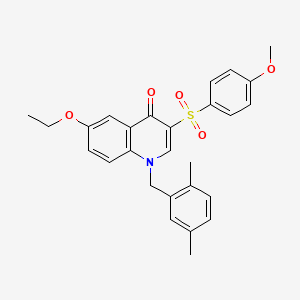
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)